Tacaciclib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tacaciclib is a small molecule drug that functions as a cyclin-dependent kinase 7 (CDK7) inhibitor. It has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. The compound is currently in the preclinical phase of development and is being researched for its efficacy in treating various types of neoplasms .
Vorbereitungsmethoden
The synthesis of Tacaciclib involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to prepare the compound for in vivo applications . detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Tacaciclib undergoes various chemical reactions, primarily involving its role as a CDK7 inhibitor. The compound is known to participate in:
Oxidation and Reduction Reactions: These reactions are crucial for modifying the functional groups on the molecule, thereby enhancing its inhibitory activity.
Substitution Reactions: Common reagents used include halides and nucleophiles, which help in the substitution of specific atoms or groups within the molecule.
Major Products: The primary product of these reactions is the active form of this compound, which effectively inhibits CDK7 activity
Wissenschaftliche Forschungsanwendungen
Tacaciclib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying CDK inhibitors and their synthetic pathways.
Biology: this compound is used to investigate cell cycle regulation and the role of CDK7 in cellular processes.
Medicine: The compound is being researched for its potential to treat various cancers, including acute myeloid leukemia and solid tumors
Wirkmechanismus
Tacaciclib exerts its effects by selectively targeting and inhibiting CDK7. This inhibition prevents the phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby blocking the transcription of cancer-promoting genes. Additionally, it disrupts the phosphorylation of other cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Tacaciclib is unique in its selective inhibition of CDK7, which distinguishes it from other CDK inhibitors. Similar compounds include:
Abemaciclib: A dual inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9, with potential antitumor activity.
Palbociclib: Inhibits CDK4 and CDK6, primarily used for treating ER-positive and HER2-negative breast cancer.
Ribociclib: Another CDK4/6 inhibitor, used in combination with other therapies for advanced breast cancer.
Trilaciclib: Inhibits CDK4 and CDK6, used to reduce chemotherapy-induced myelosuppression.
This compound’s specificity for CDK7 makes it a valuable addition to the arsenal of CDK inhibitors, offering a different mechanism of action and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
2768774-66-7 |
---|---|
Molekularformel |
C30H36N6O3 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide |
InChI |
InChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1 |
InChI-Schlüssel |
CVAXNGIXLUILFO-KPGJNUASSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)/C=C/CN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Kanonische SMILES |
CC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.